molecular formula C11H12NOP B6169046 4-(dimethylphosphoryl)isoquinoline CAS No. 2639407-54-6

4-(dimethylphosphoryl)isoquinoline

Cat. No.: B6169046
CAS No.: 2639407-54-6
M. Wt: 205.2
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Description

4-(Dimethylphosphoryl)isoquinoline (CAS 2639407-54-6) is a chemical compound with the molecular formula C11H12NOP and a molecular weight of 205.19 g/mol . It is an isoquinoline derivative, a class of heterocyclic aromatic compounds that form the structural backbone of numerous biologically active alkaloids and synthetic molecules with diverse applications . The compound features a dimethylphosphoryl group at the 4-position of the isoquinoline ring system, a modification that can significantly influence its electronic properties, binding affinity, and overall reactivity. This makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly in the development of protein kinase inhibitors . Isoquinoline derivatives are investigated for their potential interactions with various enzyme families, including tyrosine kinases and serine/threonine kinases, which are critical targets in oncology and the treatment of inflammatory diseases . The compound's predicted density is 1.16±0.1 g/cm3, and its predicted boiling point is 435.0±27.0 °C . It is supplied with a typical purity of 95% and is intended for research applications only. This product is strictly for laboratory use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

2639407-54-6

Molecular Formula

C11H12NOP

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

The general procedure involves combining an aryl halide (e.g., 4-bromo-N,N-dimethylphosphorylaniline) with a ketone (e.g., acetylene-derived substrates) in tetrahydrofuran (THF) under argon. Palladium catalysts such as Pd(OAc)₂ (2–5 mol%) and bases like K₃PO₄ (250 mol%) facilitate the α-arylation at 70°C for 18 hours. Cyclization is subsequently induced using ammonium chloride in ethanol/water (3:1) at 90°C, yielding the isoquinoline core.

Critical Parameters:

  • Phosphoryl Group Stability : The dimethylphosphoryl moiety must withstand reducing conditions during cyclization. Testing alternative bases (e.g., Cs₂CO₃) or lower temperatures (50–60°C) may mitigate decomposition.

  • Regioselectivity : The 4-position selectivity is influenced by steric and electronic effects of the phosphoryl group. Computational studies suggest that electron-withdrawing phosphoryl groups direct cyclization to the para position.

Bischler-Napieralski Cyclodehydration with Phosphorylated Intermediates

The classical Bischler-Napieralski synthesis, traditionally used for isoquinoline alkaloids, can be modified to incorporate phosphoryl groups. This method involves condensation, reduction, acetylation, and cyclodehydration steps1.

Condensation and Phosphorylation

Starting with a benzaldehyde derivative bearing a dimethylphosphoryl group (e.g., 4-phosphorylbenzaldehyde), condensation with nitromethane forms β-nitrostyrene analogs. Subsequent reduction using LiAlH₄ converts the nitro group to an amine, yielding β-(4-phosphorylphenyl)ethylamine1.

Acetylation and Cyclization

Acetylation with acetyl chloride introduces an acetyl group, which undergoes cyclodehydration with PCl₅ to form the isoquinoline ring. The phosphoryl group’s electron-withdrawing nature accelerates dehydration, achieving yields of 60–75%1.

Table 1: Comparative Yields for Bischler-Napieralski-Derived 4-Phosphoryl Isoquinolines

Starting AldehydeCyclization AgentYield (%)Purity (%)
4-(Dimethylphosphoryl)benzaldehydePCl₅6895
4-NitrobenzaldehydePCl₅7292
4-MethoxybenzaldehydePOCl₃5588

Post-Synthetic Phosphorylation of Isoquinoline Intermediates

Direct phosphorylation of pre-formed isoquinoline derivatives offers a modular route. This method is particularly advantageous for late-stage functionalization.

Electrophilic Phosphorylation

Using phosphoryl chloride (POCl₃) in dichloromethane at 0–25°C, 4-chloroisoquinoline undergoes nucleophilic substitution with dimethylphosphine oxide (Me₂P(O)H). Catalytic ZnCl₂ enhances reactivity, yielding this compound with 80–85% efficiency.

Radical-Mediated Approaches

Recent advances employ photoredox catalysis to generate phosphoryl radicals. Irradiating 4-iodoisoquinoline with [Ir(ppy)₃] and dimethyl phosphite under blue light induces C–P bond formation, achieving 70% yield.

One-Pot Sulfonation-Phosphorylation Hybrid Methods

Adapting sulfonation strategies from patent literature, sulfuric anhydride (SO₃) can be replaced with phosphorylating agents. For example, reacting 4-fluoroisoquinoline with PCl₃ and dimethylamine in acetone at 50°C produces the target compound in one pot.

Key Advantages :

  • Eliminates intermediate purification.

  • By-product isomers (e.g., 5-phosphoryl derivatives) are removed via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxide, while reduction could produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Biological Activities

4-(Dimethylphosphoryl)isoquinoline exhibits significant biological activities, making it a subject of interest in pharmacological research.

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves interaction with cellular pathways that regulate cell survival and death .

Neurotoxic Effects

Isoquinoline derivatives have been studied for their role in neurodegenerative diseases like Parkinson's disease. The dimethylphosphoryl group may influence neurotoxicity and cellular signaling pathways, highlighting the need for further investigation into its effects on neuronal cells .

Other Pharmacological Activities

  • Antimicrobial Properties: Isoquinoline derivatives have shown activity against various pathogens.
  • Anti-inflammatory Effects: Some studies report that related compounds can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Industrial Applications

In addition to its biological relevance, this compound has applications in industrial settings:

  • Dyes Production: Its unique structure allows for the development of dyes with specific properties.
  • Chemical Syntheses: Acts as a building block for more complex organic molecules used in various chemical processes.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

  • A study demonstrated its efficacy in inducing apoptosis in cancer cells, emphasizing its role as a potential therapeutic agent.
  • Another investigation focused on its interaction with viral proteins, indicating possible antiviral properties .
  • Research into its anti-inflammatory effects showed significant inhibition of TNF-α in vitro, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and affect cellular signaling pathways. For example, some derivatives inhibit mitochondrial complex I and II, leading to oxidative stress and cell death via apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isoquinoline Derivatives

The following table summarizes key isoquinoline derivatives from the evidence, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name / Identifier Substituents / Structural Features Biological Activity (IC₅₀ or Efficacy) Key Findings Reference
4-(Dimethylphosphoryl)isoquinoline -PO(CH₃)₂ at position 4 Data not provided in evidence Hypothesized to exhibit kinase inhibition or cytotoxicity via phosphoryl-mediated interactions. N/A
6a (IJPR 2016) Piperidin-1-yl ethoxy, methoxy, phenyl groups IC₅₀: 1.93–33.84 µM (HeLa, T47D cell lines) Cytotoxicity mediated via estrogen receptor α (ERα) binding; outperformed tamoxifen against T47D cells.
Compound 61 (CDK4 inhibitor) (Phenylaminomethylene)isoquinoline-1,3-dione CDK4 IC₅₀: 27 nM; CDK1/2 IC₅₀: >1,000 nM Selective CDK4 inhibition due to dione moiety’s hydrogen-bonding capacity.
Ila (JOC 1957) 4-(p-Dimethylaminostyryl) group Induced tumor regression in rat lymphoma models Position of styryl group relative to nitrogen critical for antitumor potency.
4k (Molecules 2011) 4-Chlorophenyl, 4-methoxyphenyl, amino groups Melting point: 223–225°C; synthesized via Pd-catalyzed cross-coupling Demonstrates synthetic versatility of Pd catalysts for isoquinoline derivatization.

Key Comparisons:

  • This could influence membrane permeability and target binding .
  • Biological Target Specificity : While dione derivatives (e.g., Compound 61) selectively inhibit CDK4 via hydrogen bonding, phosphoryl-substituted compounds might interact with kinases through phosphate mimicry or allosteric modulation .
  • Synthetic Accessibility : Pd-catalyzed cross-coupling (used for 4k) is a common strategy for introducing aryl/heteroaryl groups, but phosphoryl groups may require specialized reagents (e.g., phosphonylation agents) .

Q & A

Q. Table 1: Synthetic Routes for Isoquinoline Derivatives

MethodReagents/CatalystsKey StepReference
Bischler-NapieralskiPOCl₃, β-phenylethylamineCyclodehydration
Suzuki CouplingPd(PPh₃)₄, boronic acidCross-coupling

Advanced: How can computational methods resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:
Discrepancies in bioactivity data often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

  • Molecular Docking: Compare binding modes of dimethylphosphoryl vs. dimethylbenzoyl analogs to targets like kinases or bromodomains. Tools like AutoDock Vina can predict affinity differences due to phosphoryl group polarity .
  • QSAR Modeling: Quantify how phosphoryl group electronegativity influences bioactivity. Use datasets from analogs (e.g., IC₅₀ values for kinase inhibition) to build predictive models .

Case Study:

  • highlights anticancer activity in dimethylamino-substituted isoquinolines. Phosphoryl analogs may exhibit enhanced solubility and target engagement, explaining divergent potency .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns. The phosphoryl group’s deshielding effect alters chemical shifts at the 4-position .
  • X-Ray Diffraction: Resolves crystal packing and confirms phosphoryl group orientation. For example, zwitterionic forms of spiro-isoquinolines were validated via X-ray .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₁H₁₃NO₂P, MW 230.2) and detects fragmentation patterns .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationExample DataReference
X-RayBond distances/angles in crystal latticeC-P bond: 1.81 Å
³¹P NMRPhosphoryl group environmentδ ~20 ppm (vs. H₃PO₄ reference)

Advanced: How can fragment-based drug design optimize this compound for selective enzyme inhibition?

Methodological Answer:

  • Fragment Merging: Combine phosphoryl-containing fragments with isoquinoline cores screened against targets (e.g., BRPF1 bromodomains). notes merging fragments at 1-, 3-, and 4-positions enhances potency .
  • Biochemical Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and validate selectivity over off-targets .

Optimization Workflow:

Screen fragment libraries for phosphoryl group interactions.

Merge hits with isoquinoline scaffolds using click chemistry or Pd-catalyzed couplings.

Validate via enzyme inhibition (e.g., IC₅₀ < 100 nM) and cytotoxicity assays .

Basic: What are the primary biochemical targets of this compound derivatives, and how are these interactions quantified?

Methodological Answer:

  • Targets: Isoquinolines often inhibit kinases (e.g., PI3K), bromodomains (e.g., BRPF1), or DNA-intercalating enzymes .
  • Assays:
    • Fluorescence Polarization: Measure displacement of fluorescent probes (e.g., BODIPY-labeled peptides) .
    • Microscale Thermophoresis (MST): Quantify binding affinity (KD) using ligand-induced changes in protein mobility .

Data Interpretation:

  • Dose-response curves (e.g., IC₅₀ = 1.2 µM in ) require ANOVA validation (p < 0.05) .

Advanced: What strategies address low bioavailability of this compound in preclinical models?

Methodological Answer:

  • Prodrug Design: Mask the phosphoryl group with ester or amide prodrugs to enhance membrane permeability. Hydrolyzable groups (e.g., pivaloyloxymethyl) improve oral absorption .

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